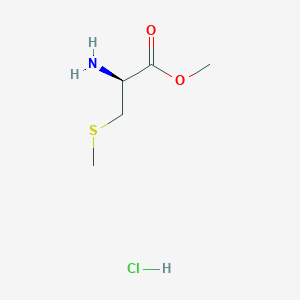
(S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an ethynylbenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the coupling of an ethynylbenzoyl chloride with a protected amino acid derivative, followed by deprotection and purification steps. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and reagents, can be applied to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction of the benzoyl group can produce alcohols.
Applications De Recherche Scientifique
(S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynylbenzoyl group can enhance binding affinity and specificity, while the amino acid moiety can facilitate transport and cellular uptake. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(4-benzoylphenyl)propanoic acid: Lacks the ethynyl group, which may result in different binding properties and biological activities.
(S)-2-Amino-3-(4-(4-methylbenzoyl)phenyl)propanoic acid: Contains a methyl group instead of an ethynyl group, affecting its chemical reactivity and applications.
Uniqueness
The presence of the ethynyl group in (S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid makes it unique compared to similar compounds. This structural feature can enhance its reactivity and binding properties, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C18H15NO3 |
|---|---|
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-(4-ethynylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H15NO3/c1-2-12-3-7-14(8-4-12)17(20)15-9-5-13(6-10-15)11-16(19)18(21)22/h1,3-10,16H,11,19H2,(H,21,22)/t16-/m0/s1 |
Clé InChI |
OBIYBGWUUTYNTA-INIZCTEOSA-N |
SMILES isomérique |
C#CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)N |
SMILES canonique |
C#CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Isopropyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12831906.png)









![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide](/img/structure/B12831991.png)
